1-(3-Bromophenyl)propan-2-amine
Overview
Description
1-(3-Bromophenyl)propan-2-amine is a chemical compound with the empirical formula C9H12BrN . It has a molecular weight of 214.10 . The compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCC(CC1=CC=CC(Br)=C1)N
. The InChI code for the compound is 1S/C9H12BrN/c1-7(11)5-8-3-2-4-9(10)6-8/h2-4,6-7H,5,11H2,1H3
. Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It is classified as a non-combustible solid . The flash point is not applicable .Scientific Research Applications
Organic Synthesis :
- Synthesis of Benzimidazoles and Thieno[2,3-d]imidazoles : o-Bromophenyl isocyanide reacts with primary amines, including 1-(3-Bromophenyl)propan-2-amine, under copper(I) iodide catalysis to produce 1-substituted benzimidazoles and 3H-thieno[2,3-d]imidazoles (Lygin & Meijere, 2009).
Enzymatic Strategies :
- Chemoenzymatic Strategy Toward Levofloxacin Precursor : A study demonstrates the use of enzymatic strategies for synthesizing enantioenriched 1-[2-bromo(het)aryloxy]propan-2-amines, which are precursors to antimicrobial agents like Levofloxacin. This process includes biotransamination and kinetic resolution using Candida antarctica lipase (Mourelle-Insua et al., 2016).
Corrosion Inhibition :
- Inhibition of Carbon Steel Corrosion : Tertiary amines synthesized from 1,3-di-amino-propan-2-ol, including this compound, have shown promise as anodic inhibitors for carbon steel corrosion. These compounds form a protective layer on the metal surface, thus retarding anodic dissolution of iron (Gao, Liang, & Wang, 2007).
Polymer Science :
- Hyperbranched Copolymers : The compound has been used in the synthesis of hyperbranched conjugated copolymers combining triphenylamine and phenylene units. Such polymers have potential applications in electronics and photonics (Tanaka et al., 2001).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Relevant Papers Sigma-Aldrich mentions that there are related peer-reviewed papers for 1-(3-Bromophenyl)propan-2-amine , but specific papers are not listed in the search results.
Properties
IUPAC Name |
1-(3-bromophenyl)propan-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-7(11)5-8-3-2-4-9(10)6-8/h2-4,6-7H,5,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRSAWXXYCBXLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)Br)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001024263 | |
Record name | 1-(3-Bromophenyl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001024263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61610-65-9 | |
Record name | 3-Bromoamphetamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061610659 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(3-Bromophenyl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001024263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-BROMOAMPHETAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RR1BP48Z71 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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